REACTION_CXSMILES
|
[N:1]1([C:6]2[S:7][CH:8]=[C:9]([CH2:11][OH:12])[N:10]=2)[CH:5]=[N:4][CH:3]=[N:2]1>C(Cl)(Cl)Cl.CO.O=[Mn]=O>[N:1]1([C:6]2[S:7][CH:8]=[C:9]([CH:11]=[O:12])[N:10]=2)[CH:5]=[N:4][CH:3]=[N:2]1
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C=1SC=C(N1)CO
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
|
Type
|
|
Smiles
|
N1(N=CN=C1)C=1SC=C(N1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |